JNJ-20788560

Description

Properties

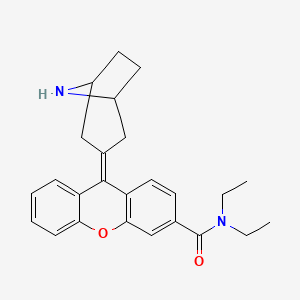

Molecular Formula |

C25H28N2O2 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide |

InChI |

InChI=1S/C25H28N2O2/c1-3-27(4-2)25(28)16-9-12-21-23(15-16)29-22-8-6-5-7-20(22)24(21)17-13-18-10-11-19(14-17)26-18/h5-9,12,15,18-19,26H,3-4,10-11,13-14H2,1-2H3 |

InChI Key |

MISSUZBVOCUXTG-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ-20788560; JNJ 20788560; JNJ20788560. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-20788560

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-20788560 is a potent and selective agonist of the delta opioid receptor (DOR) that has demonstrated significant antihyperalgesic effects in preclinical models of inflammatory pain. A key characteristic of its mechanism of action is its classification as a "low-internalizing" agonist. This property is associated with a preferential recruitment of β-arrestin 3 over β-arrestin 2, a signaling profile that distinguishes it from "high-internalizing" DOR agonists. This biased signaling is hypothesized to contribute to its favorable safety profile, which includes a lack of respiratory depression, pharmacological tolerance, and physical dependence observed in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols for key assays are provided to enable researchers to further investigate this and similar compounds.

Core Mechanism of Action: Selective Delta Opioid Receptor Agonism

This compound exerts its pharmacological effects through the selective activation of the delta opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily. As a DOR agonist, this compound mimics the action of endogenous opioid peptides, such as enkephalins, at this receptor subtype. The activation of DOR, primarily coupled to inhibitory G proteins (Gαi/o), leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release, resulting in analgesia, particularly in states of persistent pain.

A distinguishing feature of this compound is its characterization as a low-internalizing agonist . This refers to its limited capacity to induce the internalization of the DOR from the cell surface upon binding. This property is intrinsically linked to its interaction with intracellular regulatory proteins known as β-arrestins.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

| Parameter | Value | Assay | Source |

| Binding Affinity (Ki) | 2.0 nM | Rat brain cortex radioligand binding assay | [1] |

Table 1: In Vitro Binding Affinity of this compound for the Delta Opioid Receptor.

| Parameter | Value | Assay | Source |

| Potency (EC50) | 5.6 nM | 5'-O-(3-[35S]thio)triphosphate (GTPγS) binding assay | [2] |

Table 2: In Vitro Functional Potency of this compound.

| Pain Model | Parameter | Value | Route of Administration | Source |

| Rat Zymosan-Induced Radiant Heat Hyperalgesia | ED50 | 7.6 mg/kg | Oral (p.o.) | [2] |

| Rat Complete Freund's Adjuvant (CFA)-Induced Radiant Heat Hyperalgesia | ED50 | 13.5 mg/kg | Oral (p.o.) | [2] |

Table 3: In Vivo Antihyperalgesic Efficacy of this compound.

Signaling Pathway

Upon binding to the DOR, this compound initiates a signaling cascade that is characterized by a bias towards G protein signaling and a specific pattern of β-arrestin recruitment.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a method to determine the binding affinity (Ki) of this compound for the delta opioid receptor in rat brain cortical membranes.

Materials:

-

Rat brain cortex

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

-

Radioligand: [3H]-Naltrindole (a DOR-selective antagonist)

-

Non-specific binding control: Unlabeled naloxone (10 µM)

-

This compound stock solution and serial dilutions

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain cortices in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine in the following order:

-

Assay buffer

-

A fixed concentration of [3H]-Naltrindole (typically at its Kd concentration)

-

Increasing concentrations of this compound or unlabeled naloxone for non-specific binding.

-

Rat cortical membranes (typically 50-100 µg of protein).

-

-

Incubate the plate at 25°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Functional Assay

This assay measures the functional activation of G proteins by this compound.

Materials:

-

Cell membranes expressing the delta opioid receptor (e.g., from CHO or HEK293 cells)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

-

[35S]GTPγS

-

GDP

-

This compound stock solution and serial dilutions

-

Non-specific binding control: Unlabeled GTPγS (10 µM)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a 96-well plate, combine on ice:

-

Cell membranes (10-20 µg of protein)

-

GDP (final concentration 10-30 µM)

-

Increasing concentrations of this compound.

-

For non-specific binding wells, add unlabeled GTPγS.

-

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the total binding at each agonist concentration.

-

Plot the percent stimulation over basal against the logarithm of the this compound concentration.

-

Determine the EC50 and Emax values from the resulting concentration-response curve using non-linear regression.

-

β-Arrestin Recruitment Assay

This protocol outlines a general method for assessing β-arrestin recruitment using a commercially available assay system (e.g., PathHunter® by DiscoveRx).

Materials:

-

Cells stably co-expressing the delta opioid receptor fused to a peptide tag and β-arrestin fused to an enzyme fragment.

-

Cell plating medium

-

Assay buffer

-

This compound stock solution and serial dilutions

-

Detection reagents

-

White, opaque 96- or 384-well microplates

-

Luminometer

Procedure:

-

Cell Plating:

-

Plate the engineered cells in the microplates and incubate overnight to allow for cell adherence.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add the detection reagents to all wells as per the manufacturer's instructions.

-

Incubate at room temperature for 60 minutes to allow the enzymatic reaction to develop.

-

-

Signal Measurement:

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Determine the EC50 and Emax values from the resulting concentration-response curve.

-

In Vivo Inflammatory Pain Models

Procedure:

-

Induction of Inflammation:

-

Inject 100-150 µL of CFA into the plantar surface of one hind paw of a rat.

-

-

Drug Administration:

-

Administer this compound or vehicle orally at various doses at a predetermined time point after CFA injection (e.g., 24 hours).

-

-

Assessment of Hyperalgesia:

-

Measure the paw withdrawal latency to a thermal stimulus (e.g., using a radiant heat source) at various time points after drug administration.

-

-

Data Analysis:

-

Calculate the percent reversal of hyperalgesia for each dose.

-

Determine the ED50 value from the dose-response curve.

-

Procedure:

-

Induction of Inflammation:

-

Inject a suspension of zymosan (e.g., 1 mg in 100 µL of saline) into the plantar surface of one hind paw of a rat.

-

-

Drug Administration:

-

Administer this compound or vehicle orally at various doses prior to or after zymosan injection.

-

-

Assessment of Hyperalgesia:

-

Measure the paw withdrawal latency to a thermal stimulus at various time points after zymosan injection.

-

-

Data Analysis:

-

Calculate the percent inhibition of hyperalgesia for each dose.

-

Determine the ED50 value from the dose-response curve.

-

Conclusion

This compound is a selective delta opioid receptor agonist with a distinct mechanism of action characterized by its low-internalizing properties and preferential recruitment of β-arrestin 3. This signaling profile is associated with potent antihyperalgesic effects in preclinical models of inflammatory pain, without the common adverse effects of traditional opioids. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and the development of novel, safer analgesics targeting the delta opioid receptor.

References

In-Depth Technical Guide: Delta-Opioid Receptor Selectivity of JNJ-20788560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the delta-opioid receptor (DOR) selectivity of the novel compound JNJ-20788560. The information presented herein is compiled from publicly available scientific literature and is intended to inform research and drug development efforts in the field of opioid pharmacology.

Core Compound Profile: this compound

This compound is a potent and selective agonist for the delta-opioid receptor.[1] It has been investigated for its potential as an antihyperalgesic agent with a favorable side-effect profile compared to traditional mu-opioid receptor (MOR) agonists.[1]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound for the delta (δ), mu (μ), and kappa (κ) opioid receptors. This data is essential for understanding the compound's selectivity profile.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |

| Delta (δ) | This compound | 2.0 | Rat Brain Cortex | [1] |

| Mu (μ) | This compound | >1000 | Recombinant | Codd et al., 2009 |

| Kappa (κ) | This compound | >1000 | Recombinant | Codd et al., 2009 |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at Opioid Receptors

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Species/Tissue | Reference |

| Delta (δ) | [³⁵S]GTPγS Binding | EC₅₀ | 5.6 | Rat Brain Cortex | [1] |

| Mu (μ) | [³⁵S]GTPγS Binding | EC₅₀ | >10000 | Recombinant | Codd et al., 2009 |

| Kappa (κ) | [³⁵S]GTPγS Binding | EC₅₀ | >10000 | Recombinant | Codd et al., 2009 |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Codd et al. (2009).

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the delta, mu, and kappa opioid receptors.

Protocol:

-

Membrane Preparation:

-

Rat brain cortex was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate was centrifuged at 48,000 x g for 10 minutes.

-

The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to dissociate endogenous opioids.

-

A final centrifugation at 48,000 x g for 10 minutes was performed, and the pellet was resuspended in assay buffer.

-

For mu and kappa receptor binding, membranes from cells stably expressing the recombinant human receptors were used.

-

-

Binding Reaction:

-

Membrane preparations were incubated with a specific radioligand:

-

Delta: [³H]Naltrindole

-

Mu: [³H]DAMGO

-

Kappa: [³H]U-69,593

-

-

A range of concentrations of this compound were added to compete with the radioligand.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand (e.g., naloxone).

-

The incubation was carried out at 25°C for 60 minutes in a final volume of 1 ml.

-

-

Detection and Analysis:

-

The binding reaction was terminated by rapid filtration through glass fiber filters.

-

The filters were washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis.

-

Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

[³⁵S]GTPγS Functional Assays

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at the delta, mu, and kappa opioid receptors.

Protocol:

-

Membrane Preparation:

-

Membranes were prepared as described for the radioligand binding assays.

-

-

GTPγS Binding Reaction:

-

Membranes were pre-incubated with adenosine deaminase at 30°C for 10 minutes.

-

The membranes were then incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

The incubation was carried out at 30°C for 60 minutes.

-

Basal binding was determined in the absence of an agonist, and non-specific binding was determined in the presence of unlabeled GTPγS.

-

-

Detection and Analysis:

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

The filters were washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS was determined by liquid scintillation counting.

-

EC₅₀ values and the maximal stimulation (Eₘₐₓ) were determined by non-linear regression analysis of the concentration-response curves.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

The Discovery and Preclinical Development of JNJ-20788560: A Selective Delta-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-20788560 is a potent, selective, and orally active non-peptide agonist of the delta-opioid receptor (DOR) developed by Johnson & Johnson Pharmaceutical Research & Development. It emerged from discovery efforts aimed at identifying novel analgesics with an improved side-effect profile compared to traditional mu-opioid receptor (MOR) agonists. Preclinical studies demonstrated that this compound exhibits significant antihyperalgesic effects in inflammatory pain models without inducing the classical MOR-mediated side effects such as respiratory depression, pharmacological tolerance, or physical dependence. Its mechanism of action is characterized by a biased signaling profile, showing preferential recruitment of arrestin-3, which is thought to contribute to its favorable pharmacological properties. Despite its promising preclinical profile, this compound did not advance into clinical trials, a decision likely influenced by the broader challenges and failures of other DOR agonists in clinical development. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its pharmacological data.

Discovery and Development History

This compound was developed by Johnson & Johnson as part of a research program focused on discovering selective DOR agonists for the treatment of pain.[1][2] The rationale was based on the growing evidence that activation of DORs could produce analgesia, particularly in chronic inflammatory and neuropathic pain states, while avoiding the significant adverse effects associated with MOR agonists like morphine.[3][4]

The development of this compound occurred around the same time that other pharmaceutical companies were advancing their own DOR agonists, such as ADL5859 and AZD2327, into clinical trials.[1] However, these early clinical candidates ultimately failed to demonstrate sufficient efficacy or presented unforeseen side effects, which dampened enthusiasm for this class of compounds.[1][2] Consequently, despite its promising preclinical data, Johnson & Johnson did not pursue clinical development for this compound.[1][2]

Mechanism of Action

This compound is a high-affinity, selective agonist for the delta-opioid receptor.[3][5] Its primary mechanism of action involves binding to and activating DORs, which are G protein-coupled receptors (GPCRs). Upon activation, DORs couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. This cascade of intracellular events ultimately results in a reduction in neuronal excitability and the attenuation of pain signaling.

A key characteristic of this compound is its nature as a low-internalizing agonist.[6] Unlike the prototypical DOR agonist SNC80, which robustly promotes receptor internalization, this compound induces minimal receptor internalization.[6] This property is linked to its biased signaling, specifically the preferential recruitment of arrestin-3 over arrestin-2.[6] This differential arrestin recruitment is believed to play a role in the compound's lack of tolerance development and its distinct signaling profile compared to other DOR agonists.[6]

Signaling Pathway of this compound at the Delta-Opioid Receptor

Figure 1: this compound signaling at the delta-opioid receptor.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Binding Affinity and Functional Potency

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | |||

| Delta-Opioid Receptor | 2.0 nM | Rat brain cortex binding assay | [3][4][5] |

| Functional Potency (EC50) | |||

| Delta-Opioid Receptor | 5.6 nM | [35S]GTPγS binding assay (naltrindole sensitive) | [3][4] |

Table 2: In Vivo Efficacy in Inflammatory Pain Models

| Model | Endpoint | Potency (ED50) | Route of Administration | Reference |

| Rat Zymosan Radiant Heat Test | Antihyperalgesia | 7.6 mg/kg | Oral (p.o.) | [3][4] |

| Rat Complete Freund's Adjuvant (CFA) Radiant Heat Test | Antihyperalgesia | 13.5 mg/kg | Oral (p.o.) | [3][4] |

Preclinical Safety and Tolerability Profile

A significant aspect of the preclinical development of this compound was its favorable safety and tolerability profile compared to MOR agonists.

-

Respiratory Depression: Unlike morphine, this compound did not cause respiratory depression in preclinical models, as assessed by blood gas analysis.[3][4]

-

Pharmacological Tolerance: In limited studies, no tolerance was observed to the antihyperalgesic effects of this compound.[3][4]

-

Physical Dependence: No withdrawal signs were precipitated by the administration of opioid antagonists (mu or delta), indicating a lack of physical dependence.[3][4]

-

Gastrointestinal Effects: While morphine significantly reduced gastrointestinal motility, this compound had minimal effects on GI transit.[3][4] Furthermore, unlike ibuprofen, it did not produce gastrointestinal erosion.[3][4]

-

Abuse Liability: Previous studies indicated a lack of self-administration behavior in alfentanil-trained primates, suggesting a low abuse potential.[3][4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard pharmacological procedures and the available literature.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor.

Materials:

-

Rat brain cortex membranes (source of DORs)

-

Radioligand: [3H]DPDPE (a selective DOR agonist) or [3H]Naltrindole (a selective DOR antagonist)

-

Test compound: this compound

-

Non-specific binding control: Naltrindole (10 µM)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and liquid scintillation counter

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the rat brain cortex membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or excess naltrindole (for non-specific binding).

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach binding equilibrium.[7]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (EC50) and efficacy of this compound as a DOR agonist.

Materials:

-

Cell membranes expressing DORs (e.g., from rat brain cortex or recombinant cell lines)

-

[35S]GTPγS (a non-hydrolyzable GTP analog)

-

Test compound: this compound

-

GDP (to ensure G proteins are in their inactive state)

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Non-specific binding control: Unlabeled GTPγS

-

Filtration apparatus and glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the membranes with GDP and varying concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Plot the stimulated binding of [35S]GTPγS against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Assays

Objective: To assess the antihyperalgesic effect of this compound in a model of acute inflammation.

Materials:

-

Male Sprague-Dawley rats

-

Zymosan A from Saccharomyces cerevisiae

-

Vehicle for this compound (e.g., sterile saline or a suitable solvent)

-

Radiant heat source (e.g., plantar test apparatus)

Protocol:

-

Induce inflammation by injecting zymosan (e.g., 12.5 mg) into the plantar surface of one hind paw of the rats.[8]

-

Allow inflammation and hyperalgesia to develop over a period of hours (e.g., 4-6 hours).[8]

-

Administer this compound or vehicle orally (p.o.).

-

At various time points post-dosing, measure the paw withdrawal latency to a noxious thermal stimulus using a radiant heat source.

-

An increase in the paw withdrawal latency in the this compound-treated group compared to the vehicle-treated group indicates an antihyperalgesic effect.

-

Determine the ED50 value from the dose-response curve.

Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.

Materials:

-

Male Sprague-Dawley rats

-

Complete Freund's Adjuvant (CFA)

-

Vehicle for this compound

-

Radiant heat source or von Frey filaments (for mechanical allodynia)

Protocol:

-

Induce a persistent inflammatory state by injecting CFA into the plantar surface of one hind paw.[5][9]

-

Allow several days for the inflammation and hyperalgesia/allodynia to fully develop.

-

Administer this compound or vehicle orally.

-

Measure the paw withdrawal latency to a thermal stimulus or the paw withdrawal threshold to a mechanical stimulus at various times post-dosing.

-

A significant increase in withdrawal latency or threshold in the treated group compared to the vehicle group demonstrates efficacy.

-

Calculate the ED50 from the dose-response data.

Workflow for Preclinical Evaluation of this compound

References

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opportunities and Challenges for In Silico Drug Discovery at Delta Opioid Receptors [mdpi.com]

- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. jneurosci.org [jneurosci.org]

- 7. benchchem.com [benchchem.com]

- 8. Inflammatory hyperalgesia induced by zymosan in the plantar tissue of the rat: effect of kinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

Preclinical Profile of JNJ-20788560: A Selective Delta-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for JNJ-20788560, a selective delta-opioid receptor (DOR) agonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Compound Properties

This compound is a potent and selective agonist for the delta-opioid receptor.[1][2][3][4] Its chemical name is 9-(8-Azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic Acid Diethylamide.[2][3] Preclinical studies have demonstrated its potential as a potent antihyperalgesic agent, particularly in models of inflammatory pain, with a notable lack of the significant side effects associated with traditional mu-opioid receptor agonists.[2][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | |||

| Delta-Opioid Receptor | 2.0 nM | Rat brain cortex binding assay | [2][3][4] |

| Functional Potency (EC50) | |||

| Delta-Opioid Receptor | 5.6 nM | [35S]GTPγS binding assay (naltrindole sensitive) | [2][3] |

Table 2: In Vivo Efficacy in Inflammatory Pain Models

| Model | Potency (ED50) | Route of Administration | Species | Reference |

| Zymosan-induced radiant heat hyperalgesia | 7.6 mg/kg | Oral (p.o.) | Rat | [2][3] |

| Complete Freund's Adjuvant (CFA)-induced radiant heat hyperalgesia | 13.5 mg/kg | Oral (p.o.) | Rat | [2][3] |

Table 3: Safety and Tolerability Profile

| Parameter | Observation | Comparison | Species | Reference |

| Respiratory Depression | Did not exhibit respiratory depression (blood gas analysis) | Morphine showed significant respiratory depression | Not Specified | [2][3] |

| Pharmacologic Tolerance | No tolerance observed to antihyperalgesic effects in limited studies | Mu-opioid agonists are known to induce tolerance | Not Specified | [2][3] |

| Physical Dependence | No withdrawal signs precipitated by opioid antagonists | Mu-opioid agonists typically induce physical dependence | Not Specified | [2][3] |

| Gastrointestinal Motility | 11% reduction in GI transit at the highest dose | Morphine caused a near-full reduction in GI motility | Not Specified | [2][3] |

| Gastrointestinal Erosion | Did not produce gastrointestinal erosion | Ibuprofen is known to cause GI erosion | Not Specified | [2][3] |

Mechanism of Action and Signaling Pathway

This compound is a selective agonist at the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates intracellular signaling cascades. Notably, this compound is classified as a low-internalizing agonist.[1] This characteristic influences its interaction with downstream signaling and regulatory proteins. Specifically, this compound preferentially recruits arrestin-3.[1] This is in contrast to high-internalizing DOR agonists, such as SNC80, which preferentially recruit arrestin-2.[1] The preferential recruitment of arrestin-3 by this compound is thought to contribute to its favorable side effect profile, including a lack of tolerance.[1]

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are summarized below based on available information.

In Vitro Assays

4.1.1. Rat Brain Cortex Binding Assay

This assay determines the binding affinity of this compound to the delta-opioid receptor.

-

Tissue Preparation: Membranes are prepared from the brain cortex of rats.

-

Radioligand: A specific radiolabeled delta-opioid receptor ligand is used.

-

Incubation: The brain membranes are incubated with the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of bound radioactivity is quantified using scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from competition binding curves.

4.1.2. [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the delta-opioid receptor upon agonist binding.

-

Membrane Preparation: Membranes from cells expressing the delta-opioid receptor or from rat brain are used.

-

Reaction Mixture: Membranes are incubated with GDP, [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).

-

Termination and Filtration: The reaction is stopped, and the membranes with bound [35S]GTPγS are captured on filters.

-

Detection: The amount of bound [35S]GTPγS is measured by scintillation counting.

-

Data Analysis: The EC50 and Emax values are determined from dose-response curves.

References

- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The mixed-action delta/mu opioid agonst MMP-2200 does not produce conditioned place preference but does maintain drug self-administration in rats, and induces in vitro markers of tolerance and dependence - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-20788560: A Technical Guide to its Pharmacodynamics and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-20788560 is a potent and selective non-peptidic agonist of the delta-opioid receptor (DOR) that has demonstrated significant promise in preclinical models of inflammatory pain. What distinguishes this compound from traditional mu-opioid receptor agonists is its favorable side-effect profile, notably the absence of respiratory depression, pharmacological tolerance, and physical dependence. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, including detailed experimental protocols and a summary of key quantitative data.

Pharmacodynamics

This compound exerts its pharmacological effects through selective agonism of the delta-opioid receptor, a G protein-coupled receptor (GPCR). Its binding and functional activities have been characterized through a series of in vitro assays.

Receptor Binding and Functional Potency

This compound exhibits high affinity for the rat brain delta-opioid receptor.[1][2] In functional assays, it demonstrates potent agonism, stimulating GTPγS binding in a naltrindole-sensitive manner.[1]

Table 1: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Value | Assay System |

| Binding Affinity (Ki) | 2.0 nM | Rat brain cortex binding assay |

| Functional Potency (EC50) | 5.6 nM | [35S]GTPγS binding assay |

Mechanism of Action and Signaling Pathways

As a DOR agonist, this compound activates intracellular signaling cascades upon receptor binding. A key characteristic of this compound is its classification as a "low-internalizing" agonist.[3] This property is associated with a preferential recruitment of arrestin-3 over arrestin-2.[3] This biased agonism is thought to contribute to its unique in vivo profile, potentially separating its therapeutic effects from the adverse effects and tolerance development associated with other opioid agonists.

Below is a diagram illustrating the proposed signaling pathway of this compound at the delta-opioid receptor.

Caption: Signaling pathway of this compound at the delta-opioid receptor.

In Vivo Efficacy

In preclinical models of inflammatory pain, orally administered this compound has been shown to be a potent and efficacious antihyperalgesic agent.[1] Notably, it is largely inactive in non-inflamed tissues, suggesting a targeted effect on pathological pain states.

Table 2: In Vivo Antihyperalgesic Potency of this compound in Rats

| Pain Model | Route of Administration | Potency (ED50) |

| Zymosan-induced thermal hyperalgesia | Oral (p.o.) | 7.6 mg/kg |

| Complete Freund's Adjuvant (CFA)-induced hyperalgesia | Oral (p.o.) | 13.5 mg/kg |

A significant advantage of this compound is its lack of respiratory depression, a common and life-threatening side effect of mu-opioid agonists.[1] Furthermore, studies have shown that it does not induce pharmacological tolerance or physical dependence with repeated administration.[1]

Pharmacokinetics

While detailed quantitative pharmacokinetic parameters for this compound are not extensively published in publicly available literature, the compound is characterized as being orally active, indicating sufficient absorption from the gastrointestinal tract to elicit a therapeutic effect.[1][2] Further studies are required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Delta-Opioid Receptor Binding Assay (Rat Brain Cortex)

Objective: To determine the binding affinity of this compound for the delta-opioid receptor.

Methodology:

-

Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [3H]naltrindole) is incubated with the brain membrane preparation in the presence of varying concentrations of this compound.

-

Incubation: The reaction is incubated at a specified temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for the delta-opioid receptor binding assay.

[35S]GTPγS Binding Assay

Objective: To determine the functional potency of this compound as a DOR agonist.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the delta-opioid receptor or from rat brain tissue are prepared as described above.

-

Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.

-

Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of [35S]GTPγS.

-

Incubation: The reaction is incubated at 30°C for a specified time.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined from the dose-response curve.

References

- 1. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-20788560: A Selective Delta-Opioid Receptor Agonist for Inflammatory Pain

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of JNJ-20788560, a selective and orally active delta-opioid receptor (DOR) agonist, in the context of inflammatory pain models. The document synthesizes key findings on its mechanism of action, efficacy, and experimental protocols, designed for researchers, scientists, and professionals in the field of drug development.

Core Concepts: Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects through the selective activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR).[1] Unlike classical mu-opioid receptor agonists, which are associated with significant side effects such as respiratory depression and tolerance, this compound demonstrates a more favorable safety profile.[1]

The signaling pathway of this compound is characterized by its classification as a "low-internalizing" agonist. This property is linked to its preferential recruitment of arrestin-3. This interaction is believed to play a crucial role in the lack of tolerance observed with this compound, a significant advantage over many existing opioid analgesics.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and in vivo potency of this compound in preclinical inflammatory pain models.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) | Assay | Source |

| Delta-Opioid Receptor (DOR) | This compound | 2.0 | Rat brain cortex binding assay | [1] |

Table 2: In Vivo Efficacy in Rat Inflammatory Pain Models

| Model | Test | Route of Administration | ED50 (mg/kg) | Source |

| Zymosan-induced Hyperalgesia | Radiant Heat | Oral (p.o.) | 7.6 | [1] |

| Complete Freund's Adjuvant (CFA)-induced Hyperalgesia | Radiant Heat | Oral (p.o.) | 13.5 | [1] |

Experimental Protocols

The following sections detail the generalized methodologies for the key in vivo experiments cited. Disclaimer: As the full text of the primary study by Codd et al. (2009) was not accessible, these protocols are based on standard pharmacological practices for these models and may not reflect the exact procedures used in the original research.

This model induces an acute inflammatory response, leading to thermal hyperalgesia.

Protocol:

-

Animals: Male Sprague-Dawley rats weighing between 150-200g are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water and are acclimated to the testing apparatus before the experiment.

-

Induction of Inflammation: A suspension of Zymosan A in saline is injected into the plantar surface of one hind paw.

-

Drug Administration: this compound, formulated in an appropriate vehicle (e.g., a solution of hydroxypropyl methylcellulose in water), is administered orally (p.o.) at various doses at a specified time after zymosan injection. A vehicle control group is also included.

-

Assessment of Thermal Hyperalgesia: At a predetermined time following drug administration, thermal hyperalgesia is assessed using a radiant heat source (e.g., the Hargreaves apparatus). The latency for the rat to withdraw its paw from the heat stimulus is recorded. An increase in paw withdrawal latency in the drug-treated group compared to the vehicle group indicates an antihyperalgesic effect.

This model induces a more persistent inflammatory state, mimicking chronic inflammatory pain.

Protocol:

-

Animals: Male Lewis rats, often used for arthritis models, weighing between 175-225g are suitable. Standard housing and acclimation procedures are followed.

-

Induction of Inflammation: Complete Freund's Adjuvant, an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, is injected into the plantar surface of one hind paw.

-

Inflammation Development: A period of several days (e.g., 3 days) is allowed for the development of a robust and stable inflammatory response and thermal hyperalgesia.

-

Drug Administration: this compound is administered orally in a suitable vehicle at various doses. A control group receives the vehicle only.

-

Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat stimulus is measured at a specified time after drug administration to determine the antihyperalgesic effect of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of inflammatory pain. Its selective agonism at the delta-opioid receptor, coupled with a unique signaling profile that minimizes the development of tolerance, distinguishes it from traditional opioid analgesics. The preclinical data from well-established inflammatory pain models in rats demonstrate its potent antihyperalgesic effects following oral administration. Further research into its clinical efficacy and safety is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on JNJ-20788560 and its Interaction with β-Arrestin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the delta-opioid receptor (DOR) agonist JNJ-20788560, with a specific focus on its mechanism of action involving biased agonism toward β-arrestin signaling pathways. This document synthesizes available preclinical data, outlines detailed experimental protocols for assessing its pharmacological profile, and visualizes the complex signaling cascades involved.

Introduction to this compound

This compound is a selective and orally active non-peptidic agonist of the delta-opioid receptor.[1][2] It has demonstrated potent antihyperalgesic effects in animal models of inflammatory pain.[1] A key characteristic of this compound is its favorable side-effect profile compared to traditional opioid analgesics, notably a lack of respiratory depression, pharmacological tolerance, and physical dependence.[1][3] This improved safety profile is attributed to its unique mechanism of action at the molecular level, specifically its biased agonism in the recruitment of β-arrestin isoforms.

Biased Agonism of this compound

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a G protein-coupled receptor (GPCR). In the case of opioid receptors, signaling can diverge into G protein-dependent pathways, which are traditionally associated with analgesia, and β-arrestin-dependent pathways, which are implicated in receptor desensitization, internalization, and the mediation of certain adverse effects.

This compound is classified as a "low-internalizing" DOR agonist.[4][5] This characteristic is linked to its preferential recruitment of β-arrestin 3 over β-arrestin 2.[4] This is in contrast to "high-internalizing" agonists like SNC80, which show a preference for β-arrestin 2 recruitment.[4] This differential recruitment of β-arrestin isoforms is a critical aspect of the pharmacological profile of this compound and is thought to underlie its reduced side-effect liability.

Quantitative Pharmacological Data

Table 1: G Protein Activation and Receptor Binding Data for this compound

| Parameter | Value | Assay | Source |

| DOR Binding Affinity (Ki) | 2.0 nM | Rat brain cortex binding assay | [1][2] |

| DOR Potency (EC50) | 5.6 nM | [³⁵S]GTPγS binding assay | [1] |

Table 2: Comparative β-Arrestin Recruitment Data for DOR Agonists

| Ligand | β-Arrestin Isoform | Potency (pEC50) | Efficacy (Emax %) | Source |

| SNC80 | β-Arrestin 1 | 7.77 ± 0.1 | 108 ± 3 | [6] |

| β-Arrestin 2 | 7.51 ± 0.2 | 175 ± 12 | [6] | |

| ARM390 | β-Arrestin 1 | Not Reported | More efficacious for β-arrestin 1 | [6] |

| β-Arrestin 2 | Not Reported | Less efficacious for β-arrestin 2 | [6] | |

| ADL5859 | β-Arrestin 1 | Not Reported | Less efficacious for β-arrestin 1 | [6] |

| β-Arrestin 2 | Not Reported | More efficacious for β-arrestin 2 | [6] |

Note: Emax values for SNC80 are relative to the endogenous ligand Leu-enkephalin.

Signaling Pathways

The interaction of this compound with the delta-opioid receptor initiates a cascade of intracellular events. The following diagrams illustrate the canonical G protein-dependent pathway, the β-arrestin-dependent pathways, and the proposed biased signaling of this compound.

This compound biased signaling at the δ-opioid receptor.

The diagram above illustrates that upon binding of this compound, the delta-opioid receptor can activate the canonical G protein pathway, leading to the inhibition of adenylyl cyclase, a decrease in cAMP, and downstream effects contributing to analgesia. Concurrently, and more preferentially, this compound promotes the recruitment of β-arrestin 3. This interaction is thought to play a role in receptor resensitization, which may contribute to the observed lack of tolerance.

Workflow for β-arrestin recruitment assay.

Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter®)

This protocol is based on the DiscoverX PathHunter® β-arrestin recruitment assay, a common method for quantifying ligand-induced β-arrestin interaction with a GPCR.

Objective: To quantify the potency (EC50) and efficacy (Emax) of this compound in recruiting β-arrestin 2 or β-arrestin 3 to the delta-opioid receptor.

Materials:

-

PathHunter® CHO-K1 cells stably co-expressing the human delta-opioid receptor fused to a ProLink™ tag (PK) and β-arrestin 2 or β-arrestin 3 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

PathHunter® Detection Reagents.

-

This compound and other reference agonists (e.g., SNC80, ARM390).

-

Cell culture medium and supplements.

-

White, clear-bottom 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Culture the PathHunter® cells according to the manufacturer's instructions.

-

On the day before the assay, plate the cells in a 384-well plate at a density of 2,500-5,000 cells per well in 20 µL of plating reagent.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound and reference agonists in an appropriate assay buffer. The final solvent concentration should be kept constant across all wells (e.g., ≤1% DMSO).

-

-

Agonist Stimulation:

-

On the day of the assay, add 2.5 µL of the compound dilutions to the respective wells.

-

Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.

-

-

Detection:

-

Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

-

Add 6 µL of the detection reagent mixture to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the chemiluminescent signal using a plate luminometer.

-

-

Data Analysis:

-

Normalize the data to a reference agonist (e.g., Leu-enkephalin).

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

[³⁵S]GTPγS Binding Assay

This protocol is a functional assay to measure the activation of G proteins by a GPCR agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G protein activation at the delta-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

Non-radiolabeled GTPγS.

-

GDP.

-

This compound and a reference full agonist (e.g., DAMGO for μ-opioid receptor, or a suitable DOR full agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation counter.

-

Glass fiber filter mats.

Procedure:

-

Membrane Preparation:

-

Prepare crude cell membranes from DOR-expressing cells by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), GDP (e.g., 10 µM final concentration), and varying concentrations of this compound or the reference agonist.

-

Include wells for determining non-specific binding, containing a high concentration of non-radiolabeled GTPγS (e.g., 10 µM).

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM final concentration).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Data Acquisition:

-

Dry the filter mats and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Express the data as a percentage of the maximal stimulation produced by the reference full agonist.

-

Plot the percentage of maximal stimulation against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Workflow for [³⁵S]GTPγS binding assay.

Discussion and Future Directions

This compound represents a promising class of opioid analgesics with a potentially improved safety and tolerability profile. Its biased agonism towards β-arrestin 3 highlights the therapeutic potential of targeting specific downstream signaling pathways of GPCRs. The preferential recruitment of β-arrestin 3 is associated with reduced receptor internalization and a lack of tolerance development in preclinical models, suggesting that this pathway may be key to designing safer opioids.

Further research is warranted to fully elucidate the downstream signaling cascades mediated by the DOR/β-arrestin 3 complex. A more detailed understanding of these pathways could lead to the identification of novel therapeutic targets and the development of next-generation analgesics with even greater selectivity and fewer adverse effects. Additionally, obtaining quantitative data on the β-arrestin recruitment profile of this compound would be invaluable for a more precise characterization of its biased agonism and for guiding future drug discovery efforts in this area.

References

- 1. This compound [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-20788560: A Technical Whitepaper on a Low-Internalizing Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-20788560 is a potent and selective agonist for the delta-opioid receptor (DOR) that has demonstrated a unique pharmacological profile characterized by its low capacity to induce receptor internalization. This property is correlated with a favorable side-effect profile, notably a lack of respiratory depression, tolerance, and physical dependence, which are significant drawbacks of traditional mu-opioid receptor agonists. This document provides an in-depth technical guide on this compound, summarizing its binding and functional characteristics, detailing the experimental protocols for its characterization, and visualizing the key signaling pathways and experimental workflows. The distinct mechanism of action of this compound, particularly its differential engagement of arrestin signaling pathways, presents a promising avenue for the development of safer and more effective analgesics.

Core Concepts and Mechanism of Action

This compound is a non-peptide small molecule that acts as a selective agonist at the delta-opioid receptor, a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/o).[1][2][3] Upon binding, this compound activates the DOR, leading to downstream signaling cascades that ultimately result in its analgesic and antihyperalgesic effects.[1][4]

A key feature of this compound is its classification as a low-internalizing agonist .[1][5][6] Unlike high-internalizing DOR agonists such as SNC80, this compound does not promote significant receptor endocytosis upon binding. This differential trafficking is attributed to its unique interaction with β-arrestin isoforms. While high-internalizing agonists like SNC80 tend to recruit β-arrestin 2, leading to receptor internalization, this compound preferentially recruits β-arrestin 3.[5][6] This selective engagement of β-arrestin 3 is thought to facilitate receptor resensitization rather than internalization, contributing to the observed lack of tolerance development.[5][6]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound in comparison to the high-internalizing DOR agonist, SNC80.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| This compound | Delta-Opioid | 2.0 | [3H]Naltrindole | Rat Brain Cortex | [1][4] |

| SNC80 | Delta-Opioid | 1.3 | [3H]Naltrindole | HEK293 cells |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (G-Protein Activation)

| Compound | Assay | EC50 (nM) | Emax (%) | Reference |

| This compound | [35S]GTPγS | 5.6 | Not Reported | [7] |

| SNC80 | [35S]GTPγS | 10.2 | 100 |

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Table 3: Receptor Internalization and Arrestin Recruitment Profile

| Compound | Internalization Propensity | Preferential Arrestin Recruitment | Reference |

| This compound | Low | β-arrestin 3 | [1][5][6] |

| SNC80 | High | β-arrestin 2 | [1][5][6][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Delta-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor.

Materials:

-

Membrane Preparation: Homogenates from rat brain cortex or cell lines expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]Naltrindole (a selective DOR antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone or unlabeled Naltrindole at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates (GF/B).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of the this compound dilution series.

-

For total binding wells, add 50 µL of assay buffer.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

Add 50 µL of [3H]Naltrindole (at a concentration close to its Kd) to all wells.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (typically 50-100 µg of protein per well).

-

Incubate the plate for 60-90 minutes at room temperature (25°C).

-

Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in activating G-proteins.

Materials:

-

Membrane Preparation: As described in the binding assay.

-

Radioligand: [35S]GTPγS.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific Binding Control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).

-

Other materials: As in the binding assay.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of the this compound dilution series.

-

Add 50 µL of the membrane preparation to each well.

-

Add 50 µL of assay buffer containing GDP (final concentration typically 10-30 µM).

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration typically 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration as described in the binding assay.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound radioactivity as described previously.

-

Data Analysis: Plot the specific [35S]GTPγS binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Receptor Internalization Assay (Fluorescence Microscopy)

Objective: To qualitatively and quantitatively assess the ability of this compound to induce delta-opioid receptor internalization.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing a fluorescently tagged delta-opioid receptor (e.g., DOR-eGFP).

-

Test Compounds: this compound and a high-internalizing agonist (e.g., SNC80) as a positive control.

-

Cell Culture Medium.

-

Confocal Microscope.

-

Image Analysis Software.

Procedure:

-

Plate the DOR-eGFP expressing cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

-

Replace the culture medium with fresh, pre-warmed medium.

-

Acquire baseline images of the cells showing the cell surface localization of the DOR-eGFP.

-

Add this compound or SNC80 at a final concentration of 1 µM to the respective dishes.

-

Acquire time-lapse images every 5-10 minutes for a total of 60 minutes.

-

Qualitative Analysis: Visually inspect the images for the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles, which is indicative of receptor internalization.

-

Quantitative Analysis: Use image analysis software to quantify the internalization. This can be done by measuring the fluorescence intensity in intracellular regions of interest over time and expressing it as a percentage of the total cellular fluorescence. The number of intracellular vesicles per cell can also be counted.

β-arrestin Recruitment Assay

Objective: To determine the ability of this compound to promote the interaction between the delta-opioid receptor and β-arrestin isoforms.

Materials:

-

Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® system, where the receptor is tagged with one enzyme fragment and β-arrestin is tagged with the complementing fragment.

-

Test Compounds: this compound and SNC80.

-

Assay Reagents: As per the manufacturer's instructions for the specific assay platform (e.g., chemiluminescent substrate).

-

Luminometer.

Procedure:

-

Plate the engineered cells in a 96-well plate and culture overnight.

-

Prepare serial dilutions of this compound and SNC80.

-

Treat the cells with the compounds for the recommended incubation period (e.g., 90 minutes).

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescent signal against the log concentration of the agonist and fit the data to a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound at the delta-opioid receptor.

Experimental Workflows

Caption: Experimental workflow for the receptor internalization assay.

Logical Relationships

Caption: Logical relationship of this compound's properties.

Conclusion

This compound represents a significant advancement in the field of opioid pharmacology. Its distinct profile as a low-internalizing delta-opioid receptor agonist, mediated by its preferential recruitment of β-arrestin 3, is directly linked to its reduced side-effect liability. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug developers working on the next generation of analgesics. The continued investigation of compounds with biased agonism at the delta-opioid receptor, such as this compound, holds the promise of delivering potent pain relief without the risks associated with conventional opioids.

References

- 1. jneurosci.org [jneurosci.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Opioid Receptor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

JNJ-20788560: A Selective Delta-Opioid Receptor Agonist with Atypical Analgesic Properties

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-20788560 is a potent and selective, orally active non-peptide agonist of the delta-opioid receptor (DOR). Preclinical studies have demonstrated its efficacy as an antihyperalgesic agent, particularly in models of inflammatory pain. Notably, this compound exhibits a significantly improved safety profile compared to traditional mu-opioid receptor (MOR) agonists, such as morphine. It has been shown to produce potent analgesia without the associated liabilities of respiratory depression, pharmacological tolerance, or physical dependence. This whitepaper provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, key preclinical data, and detailed experimental methodologies.

Introduction

The opioid system, comprising the mu (µ), delta (δ), and kappa (κ) receptors, is a cornerstone of pain management. However, the clinical utility of MOR agonists, the most potent analgesics, is severely limited by life-threatening side effects, including respiratory depression and a high potential for abuse and addiction. The delta-opioid receptor has emerged as a promising alternative target for the development of safer analgesics. Activation of DOR has been shown to mediate significant antinociceptive effects, particularly in chronic pain states, with a potentially reduced side-effect profile.

This compound, chemically identified as 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide, is a selective DOR agonist that has shown considerable promise in preclinical models. This document serves as a technical guide for researchers, summarizing the current knowledge on this compound and its potential therapeutic applications.

Pharmacological Profile

Binding Affinity and In Vitro Functional Potency

This compound demonstrates high affinity and selectivity for the delta-opioid receptor. Quantitative data from in vitro assays are summarized in the table below.

| Assay Type | Receptor | Species | Tissue | Parameter | Value | Reference |

| Radioligand Binding | Delta-Opioid (DOR) | Rat | Brain Cortex | Affinity (nM) | 2.0 | [1] |

| GTPγS Binding | Delta-Opioid (DOR) | N/A | N/A | Potency (nM) | 5.6 | [1] |

Table 1: In Vitro Pharmacology of this compound

In Vivo Efficacy

The antihyperalgesic effects of this compound have been evaluated in rodent models of inflammatory pain. The compound was administered orally (p.o.).

| Animal Model | Pain Type | Species | Parameter | Value (mg/kg, p.o.) | Reference |

| Zymosan Radiant Heat Test | Inflammatory | Rat | Potency | 7.6 | [1] |

| Complete Freund's Adjuvant (CFA) Radiant Heat Test | Inflammatory | Rat | Potency | 13.5 | [1] |

Table 2: In Vivo Antihyperalgesic Potency of this compound

Notably, this compound was found to be virtually inactive in a radiant heat test in the absence of inflammation, highlighting its antihyperalgesic-specific action.

Mechanism of Action and Signaling Pathway

This compound exerts its effects through the activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for DOR involves coupling to inhibitory G-proteins (Gi/Go), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in reduced neuronal excitability and neurotransmitter release, producing an analgesic effect.

Recent evidence suggests that the signaling of DOR agonists can be more complex, involving biased agonism. This compound has been characterized as a low-internalizing agonist that preferentially recruits β-arrestin 3. This distinct signaling profile may contribute to its favorable side-effect profile, particularly the lack of tolerance development.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document, based on standard preclinical pharmacology protocols.

Radioligand Binding Assay (Rat Brain Cortex)

This assay determines the binding affinity of this compound to the delta-opioid receptor.

-

Tissue Preparation: Whole rat brains, excluding the cerebellum, are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous opioids. A final centrifugation and resuspension in assay buffer are performed.

-

Assay Conditions: The binding assay is performed in a final volume of 1 ml containing 50 mM Tris-HCl (pH 7.4), membrane protein (approximately 200-400 µg), a fixed concentration of the radiolabeled DOR antagonist [3H]naltrindole (e.g., 0.5 nM), and varying concentrations of this compound.

-

Incubation: The mixture is incubated at 25°C for 60 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum. The filters are washed three times with ice-cold 50 mM Tris-HCl buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled DOR ligand (e.g., 1 µM naltrindole). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to the delta-opioid receptor.

-

Membrane Preparation: Membranes from cells stably expressing the delta-opioid receptor or from brain tissue are prepared as described for the radioligand binding assay.

-

Assay Conditions: The assay is conducted in a final volume of 500 µl containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA, 30 µM GDP, membrane protein (10-20 µg), and varying concentrations of this compound.

-

Pre-incubation: The mixture is pre-incubated at 30°C for 15 minutes.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubation: The mixture is incubated at 30°C for 60 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer.

-

Quantification: The amount of [35S]GTPγS bound to the membranes is determined by liquid scintillation counting.

-

Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Agonist-stimulated binding is calculated as the percentage increase over basal binding. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined by non-linear regression.

In Vivo Models of Inflammatory Pain

-

Induction of Inflammation: Male Sprague-Dawley rats are lightly anesthetized, and a 1% (w/v) suspension of zymosan A in sterile saline is injected into the plantar surface of one hind paw.

-

Drug Administration: this compound or vehicle is administered orally at various doses at a predetermined time after zymosan injection.

-